molecular formula C52H63N9O8 B027706 N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine CAS No. 103974-27-2

N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine

Cat. No. B027706
M. Wt: 942.1 g/mol
InChI Key: JGCLDPQQVPZGTK-NRUYZIJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine, commonly known as ABV, is a synthetic compound belonging to the vinca alkaloid family. It is a potent microtubule inhibitor that has been widely used in scientific research for its ability to disrupt cellular processes. ABV has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.

Mechanism Of Action

ABV exerts its effect on cells by binding to tubulin, a protein that forms microtubules. It disrupts the formation and stability of microtubules, leading to cell cycle arrest and apoptosis. ABV also inhibits the transport of cellular components along microtubules, leading to disruption of intracellular processes.

Biochemical And Physiological Effects

ABV has been shown to have a wide range of biochemical and physiological effects on cells. It inhibits cell growth and induces apoptosis by disrupting microtubule formation and stability. ABV also affects the transport of cellular components along microtubules, leading to disruption of intracellular processes. Additionally, ABV has been shown to inhibit the migration of cells, which may have implications in cancer metastasis.

Advantages And Limitations For Lab Experiments

ABV has several advantages as a research tool. It is a potent microtubule inhibitor that can be used to study the role of microtubules in cellular processes. ABV is also relatively stable and has a long shelf life, making it a convenient tool for research. However, ABV has some limitations. It is toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, ABV is not selective in its effects on microtubules, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on ABV. One area of research is the development of more selective microtubule inhibitors that can be used to study specific cellular processes. Another area of research is the use of ABV in combination with other drugs to enhance its effectiveness in cancer therapy. Additionally, the use of ABV in nanotechnology applications, such as drug delivery systems, is an area of active research.

Synthesis Methods

The synthesis of ABV involves the reaction of N-(4-aminobenzoyl)-N'-beta-aminoethylvindesine with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure maximum yield and purity. Several modifications to the synthesis method have been made to improve the efficiency of the process.

Scientific Research Applications

ABV has been used in various scientific research studies to investigate its effects on cellular processes. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. ABV has also been used to study the role of microtubules in cellular processes such as mitosis, cell migration, and intracellular transport.

properties

CAS RN

103974-27-2

Product Name

N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine

Molecular Formula

C52H63N9O8

Molecular Weight

942.1 g/mol

IUPAC Name

methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-(2-aminoethylcarbamoyl)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-11-(4-azidobenzoyl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C52H63N9O8/c1-6-48(66)27-31-28-51(47(65)69-5,41-35(17-23-59(29-31)30-48)34-11-8-9-12-38(34)61(41)42(62)32-13-15-33(16-14-32)56-57-54)37-25-36-39(26-40(37)68-4)58(3)44-50(36)19-24-60-22-10-18-49(7-2,43(50)60)45(63)52(44,67)46(64)55-21-20-53/h8-16,18,25-26,31,43-45,63,66-67H,6-7,17,19-24,27-30,53H2,1-5H3,(H,55,64)/t31-,43+,44-,45-,48+,49-,50?,51+,52+/m1/s1

InChI Key

JGCLDPQQVPZGTK-NRUYZIJJSA-N

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1[C@H]8[C@@](C=CC1)([C@H]([C@@]([C@@H]9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O

synonyms

4-NABV
N-(4-azidobenzoyl)-N'-(2-aminoethyl)vindesine
N-(4-azidobenzoyl)-N'-beta-aminoethylvindesine
N-(4-azidobenzoyl)-N'-beta-aminoethylvindesine, 3H-labeled
NABV

Origin of Product

United States

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